Product packaging for 1-Cyclopropylbut-3-en-1-one(Cat. No.:CAS No. 321870-39-7)

1-Cyclopropylbut-3-en-1-one

Cat. No.: B3382273
CAS No.: 321870-39-7
M. Wt: 110.15 g/mol
InChI Key: LKYSKDBRKRCIPD-UHFFFAOYSA-N
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Description

Structural Architectures and Synthetic Interest

The structure of 1-Cyclopropylbut-3-en-1-one features a cyclopropane (B1198618) ring attached to a carbonyl group, which is in conjugation with a vinyl group. This specific arrangement, known as a donor-acceptor cyclopropane system, is key to its reactivity. The cyclopropane ring, due to its inherent ring strain, can act as a donor, while the electron-withdrawing carbonyl group functions as an acceptor. epfl.chrsc.org This polarization activates the molecule for a variety of chemical transformations.

The synthetic utility of this compound stems from its ability to undergo reactions that are not readily accessible with less strained, acyclic ketones. The conjugated enone system (a butenone moiety) allows for reactions such as Michael additions, while the activated cyclopropane ring can participate in a range of ring-opening and rearrangement reactions. epfl.chrsc.org These reactions often proceed under the control of Lewis acids or transition metal catalysts, leading to the formation of larger, more complex cyclic and polycyclic structures. epfl.chrsc.org The interest in vinyl cyclopropyl (B3062369) ketones like this compound lies in their capacity to serve as precursors to five- and six-membered rings, which are common motifs in biologically active compounds and natural products. epfl.chrsc.org

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 321870-39-7 bldpharm.com
Molecular Formula C₇H₁₀O bldpharm.com
Molecular Weight 110.15 g/mol
SMILES Code C=CCC(C1CC1)=O bldpharm.com
Key Structural Features Cyclopropyl group, Conjugated enone (butenone)

Historical Context and Initial Investigations of Analogous Systems

The study of cyclopropyl ketones has a long history in organic chemistry. Early investigations focused on the synthesis and characterization of simpler analogs, such as methyl cyclopropyl ketone. One of the established methods for its preparation involved the treatment of 5-chloro-2-pentanone (B45304) with a base, causing an intramolecular cyclization to form the three-membered ring. orgsyn.org Other early synthetic routes included the reaction of methylmagnesium bromide with cyclopropyl cyanide. orgsyn.org

These initial studies laid the groundwork for understanding the fundamental properties of the cyclopropyl ketone moiety. For instance, research published in 1957 detailed the synthesis and spectral analysis of 1-aroyl-2-arylcyclopropanes, providing valuable insights into the electronic interactions between the cyclopropane ring and the carbonyl group. acs.org

The chemistry of butenones, also known as vinyl ketones, has also been explored for many decades. Butanone (methyl ethyl ketone) itself is a major industrial solvent produced on a large scale. wikipedia.org While not a butenone, its widespread use in paints, resins, and coatings highlights the industrial relevance of ketone-containing compounds. businessanalytiq.comfiveable.memarket.us The reactivity of the conjugated system in butenones, particularly their role as electrophiles in addition reactions, was recognized early on, establishing them as versatile intermediates in synthesis.

The convergence of these two fields—the unique reactivity of strained cyclopropanes and the synthetic versatility of enones—led to the eventual investigation of hybrid structures like this compound.

Current Research Landscape and Emerging Trends in Cyclopropyl Ketone and Butenone Chemistry

The contemporary research landscape for cyclopropyl ketones and butenones is characterized by the development of sophisticated catalytic methods to control their reactivity and stereochemistry. A major trend is the use of these molecules in complex synthetic sequences, often triggered by selective activation of either the cyclopropane ring or the enone system.

Catalytic Rearrangements and Cycloadditions: A significant area of research involves the catalytic rearrangement of vinyl cyclopropyl ketones. For example, the formal homo-Nazarov cyclization, where vinyl cyclopropyl ketones undergo a ring expansion to form six-membered rings, has seen significant expansion through the use of silyl (B83357) groups as cation stabilizers and the development of catalytic methods. epfl.ch Another key transformation is the Cloke-Wilson rearrangement, where vinyl cyclopropyl ketones can be converted into substituted dihydrofurans, often with high yields and excellent control of stereochemistry using nickel catalysts. rsc.org

Asymmetric Synthesis: There is a growing emphasis on asymmetric catalysis to produce enantiomerically pure compounds. Chiral N,N'-dioxide–scandium(III) complexes have been successfully used to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, affording chiral derivatives in high yields and enantioselectivities. rsc.org This highlights a trend toward creating stereochemically complex molecules from simple, readily available starting materials.

Novel Synthetic Methods: The synthesis of functionalized cyclopropyl ketones continues to be an active area of investigation. The Corey-Chaykovsky cyclopropanation of α,β-unsaturated precursors like chalcones is a reliable method for accessing various substituted cyclopropyl ketones. ilo.org Recent advances also include tandem reactions that allow for the one-pot synthesis of complex structures, such as the formation of 1-[1-(amino)cyclopropyl]ketones from β-amino ketones and vinyl selenium salts. sioc-journal.cn These emerging methods focus on efficiency, atom economy, and the ability to tolerate a wide range of functional groups.

The table below presents a selection of modern synthetic transformations involving vinyl cyclopropyl ketones.

Reaction TypeCatalyst/ReagentProduct TypeReference
Homo-Nazarov CyclizationLewis Acids / Silyl StabilizersSix-membered rings epfl.ch
Cloke-Wilson RearrangementNickel CatalystDihydrofurans rsc.org
Asymmetric Ring-OpeningChiral N,N'-dioxide/Sc(III)Chiral β-naphthol derivatives rsc.org
Tandem Nucleophilic AdditionDBU / Vinyl Selenium Salt1-[1-(Amino)cyclopropyl]ketones sioc-journal.cn

This ongoing research ensures that compounds like this compound will continue to be valuable tools for innovation in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3382273 1-Cyclopropylbut-3-en-1-one CAS No. 321870-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylbut-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYSKDBRKRCIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466414
Record name 1-cyclopropylbut-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321870-39-7
Record name 1-cyclopropylbut-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Cyclopropylbut 3 En 1 One

Strategies Involving Cyclopropyl (B3062369) Ring Formation

The introduction of the cyclopropyl ring is a critical aspect of the synthesis, with methods ranging from classical cyclopropanation reactions to modern stereoselective techniques. These strategies typically involve the creation of a cyclopropyl ketone precursor which can then be further elaborated.

Cyclopropanation Reactions for Precursor Synthesis

The formation of the cyclopropyl ring can be achieved by acting on a pre-existing unsaturated framework. One prominent method is the cyclopropanation of electron-poor dienes using stabilized sulfur ylides, known as the Corey-Chaykovsky reaction. This approach can yield vinylcyclopropanes with high regioselectivity. For instance, reacting a suitable 1,3-diene bearing an electron-withdrawing group with a sulfonium (B1226848) ylide can selectively form the cyclopropane (B1198618) ring at the less sterically hindered double bond, providing a key intermediate that can be converted to the target ketone.

Another versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones with a cyclopropanating agent. The Simmons-Smith reaction, which utilizes a carbenoid species, typically iodomethylzinc iodide, is a classic method for converting alkenes into cyclopropanes. Modifications of this reaction can be applied to precursors of the butenone chain to install the cyclopropyl group.

Stereoselective Approaches to Cyclopropyl Ring Integration

Controlling the stereochemistry of the cyclopropane ring is crucial, particularly when chiral centers are desired. Stereoselective synthesis of cyclopropanes can be achieved using chiral catalysts or auxiliaries. Metal-catalyzed cyclopropanations, often employing rhodium or copper complexes with diazo compounds, are powerful methods for this purpose. Chiral rhodium catalysts, such as those with specially designed ligands like Rh₂(S-DOSP)₄, have proven highly effective for the enantioselective cyclopropanation of alkenes.

Furthermore, diastereoselective methods can be employed by using a chiral auxiliary on the substrate. For example, chiral alcohols can be used to form esters that direct the approach of the cyclopropanating agent to one face of the double bond, thereby controlling the stereochemical outcome. The intramolecular Tsuji-Trost cascade cyclization of specific diacetates can also produce fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity, creating multiple stereocenters in a single transformation.

Construction of the But-3-en-1-one Framework

The but-3-en-1-one chain can be constructed by forming a carbon-carbon bond between a cyclopropyl unit and a four-carbon fragment or by modifying a precursor that already contains the cyclopropyl group.

Carbonyl Group Introduction and Olefin Generation

A direct and efficient method for constructing the 1-cyclopropylbut-3-en-1-one skeleton is the reaction of a cyclopropanecarbonyl derivative with an allylmetal reagent. Specifically, the acylation of allylmagnesium bromide with cyclopropanecarbonyl chloride provides a direct route to the target molecule. Allylmagnesium bromide, a highly reactive Grignard reagent, readily adds to the electrophilic carbonyl carbon of the acyl chloride, forming the ketone. This reaction is typically performed in an ethereal solvent like diethyl ether at low temperatures to control the reactivity.

Alternatively, the synthesis can proceed via a two-step sequence involving the creation of a secondary alcohol followed by oxidation. For example, cyclopropanecarboxaldehyde (B31225) can be reacted with an allyl nucleophile, such as allylmagnesium bromide, to form 1-cyclopropylbut-3-en-1-ol. Subsequent oxidation of this secondary alcohol using standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) would yield the desired this compound.

Chemo- and Regioselective Olefin Elaboration

Achieving the correct placement of the carbon-carbon double bond is critical for the synthesis of the but-3-en-1-one structure. The use of allylmetal reagents, such as allylmagnesium bromide or allyllithium, ensures high regioselectivity. In these reagents, the nucleophilic attack occurs from the carbon atom at the end of the three-carbon allyl system, which, after reaction with a cyclopropylcarbonyl electrophile, naturally places the double bond at the terminal position (the C3-C4 bond of the butenone chain).

Chemoselectivity is also a key consideration, especially in more complex molecules. The high reactivity of Grignard reagents towards acyl chlorides ensures that the reaction proceeds selectively at this functional group, even in the presence of less reactive electrophiles like esters or nitriles. This inherent selectivity simplifies the synthesis by avoiding the need for protecting groups on other parts of the molecule.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer pathways to this compound that can enhance efficiency, selectivity, and atom economy. These approaches can be applied to either the formation of the cyclopropane ring or the construction of the butenone side chain.

Transition metal catalysis is particularly prominent in modern cyclopropanation reactions. As mentioned, rhodium(II) carboxylate complexes are highly effective for the reaction of diazo compounds with alkenes to form cyclopropanes. The choice of ligand on the metal center can be used to induce high levels of enantioselectivity, providing access to chiral cyclopropyl ketones.

For the construction of the C-C bond between the cyclopropyl and butenone fragments, palladium-catalyzed cross-coupling reactions represent a powerful strategy. For instance, a catalytic variant of the acylation reaction can be envisioned using an organosilicon or organotin reagent. The palladium-catalyzed reaction of an allylsilane, such as allyltrimethylsilane, with cyclopropanecarbonyl chloride could form this compound. Such coupling reactions, often referred to as Stille or Hiyama couplings depending on the organometallic partner, are known for their functional group tolerance and mild reaction conditions.

The table below summarizes and compares some of the key synthetic strategies discussed.

Methodology Key Reagents Bond Formed / Transformation Selectivity Control Advantages
Grignard Reaction Cyclopropanecarbonyl chloride, Allylmagnesium bromideC-C bond (Acylation)High regioselectivity due to allyl structureDirect, high-yielding, utilizes common reagents
Oxidation of Alcohol 1-Cyclopropylbut-3-en-1-ol, PCC/Swern reagentsC=O bond (Oxidation)Not applicable for selectivityAccess via reduction/addition pathway
Catalytic Cross-Coupling Cyclopropanecarbonyl chloride, Allylsilane/stannane, Pd catalystC-C bond (Acylation)High regioselectivityMild conditions, high functional group tolerance
Corey-Chaykovsky Dienone precursor, Sulfonium ylideCyclopropane ring formationHigh regioselectivity on dienesForms vinylcyclopropane (B126155) precursors
Catalytic Cyclopropanation Alkene precursor, Diazoacetate, Chiral Rhodium catalystCyclopropane ring formationHigh enantioselectivity possibleAccess to chiral, non-racemic products

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. Several transition metals, including palladium, rhodium, and nickel, have been utilized in reactions that could be adapted for the synthesis of this compound.

Palladium-catalyzed reactions, for instance, have been developed for the selective C–C bond cleavage of cyclopropanol (B106826) and subsequent alkenylation with 1,3-diynes to produce conjugated enynes. nih.govchemrxiv.org This type of transformation highlights the ability of palladium catalysts to activate the strained cyclopropyl ring and facilitate the formation of new carbon-carbon bonds. While not a direct synthesis of the target molecule, the principles of palladium-catalyzed activation of cyclopropyl derivatives are highly relevant.

Rhodium catalysts have been effectively used in cycloaddition reactions involving vinylcyclopropanes and carbon monoxide. nih.govpku.edu.cn Specifically, rhodium(I) catalysts can promote the annulative cleavage of bicyclo[1.1.0]butyl dihydroquinolines and dihydropyridines, demonstrating their utility in manipulating strained ring systems. chemrxiv.org A notable example is the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, which allows for the diastereoselective construction of bi- and tricyclic cyclooctenones. nih.govpku.edu.cn

Nickel-catalyzed reactions have also shown promise in the synthesis and transformation of cyclopropyl ketones. Nickel complexes can catalyze the [3+2] cycloadditions of enoates, alkynes, and aldehydes in a cascade fashion to generate highly functionalized cyclopentenones. nih.gov Furthermore, nickel catalysis has been employed for the arylboration of cyclopentene (B43876), showcasing its versatility in C-C bond formation. nih.gov

Table 1: Overview of Transition Metal-Mediated Reactions Relevant to Cyclopropyl Ketone Synthesis

Catalyst SystemReactantsProduct TypeKey Features
Palladium(0)Cyclopropanol, 1,3-DiyneConjugated EnyneSelective C-C bond cleavage, high stereoselectivity. nih.govchemrxiv.org
Rhodium(I)Ene-vinylcyclopropane, COBicyclic Cyclooctenone[5+2+1] cycloaddition, high diastereoselectivity. nih.govpku.edu.cn
Nickel(0)Enoate, Alkyne, AldehydeFunctionalized CyclopentenoneThree-component cascade cycloaddition. nih.gov

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, often providing high levels of stereoselectivity and operating under mild reaction conditions.

Organocatalysis has been successfully applied to the enantioselective cyclopropanation of α,β-unsaturated aldehydes (enals). nih.govprinceton.edu Chiral secondary amines can catalyze the reaction between enals and stabilized sulfonium ylides to afford trisubstituted cyclopropanes with high enantiomeric and diastereomeric purity. nih.gov This methodology relies on the formation of a transient iminium ion, which activates the enal for nucleophilic attack by the ylide. A proposed "directed electrostatic activation" (DEA) model helps to explain the high degree of stereocontrol observed in these reactions. nih.govprinceton.edu The resulting formyl cyclopropanes can be further elaborated to the corresponding ketones. The use of benzyl (B1604629) chlorides as bifunctional reagents in a reaction catalyzed by chiral secondary amines also yields formyl cyclopropane derivatives with good stereoselectivities. nih.gov

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral cyclopropane-containing molecules. Engineered enzymes, particularly myoglobin (B1173299) variants, have been shown to catalyze the cyclopropanation of olefins with diazo compounds. wpmucdn.com For instance, the biocatalytic synthesis of optically active α-cyclopropyl-pyruvates has been achieved with high enantiomeric excess using an engineered myoglobin catalyst and ethyl α-diazopyruvate as a carbene source. wpmucdn.com This chemoenzymatic strategy provides access to enantioenriched cyclopropanes that can serve as versatile building blocks for more complex molecules. Additionally, whole cells of microorganisms like Rhodococcus erythropolis have been utilized for the biocatalytic reduction of cyclopropyl methyl ketone to the corresponding alcohol, demonstrating the potential of biocatalysts in transformations of cyclopropyl ketones. tudelft.nl

Table 2: Comparison of Organocatalytic and Biocatalytic Cyclopropanation Methods

MethodCatalystSubstratesKey Advantages
OrganocatalysisChiral Secondary AminesEnals, Sulfonium Ylides/Benzyl ChloridesHigh enantioselectivity, metal-free. nih.govnih.gov
BiocatalysisEngineered MyoglobinOlefins, Ethyl α-diazopyruvateHigh enantioselectivity, green reaction conditions. wpmucdn.com

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on maximizing atom economy and minimizing environmental impact. jocpr.com The development of cascade reactions and the use of green solvents are key strategies in achieving these goals.

Green Solvents and Reagent Design Principles

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. The development of cyclopropanation reactions in green solvents, such as water, or under solvent-free conditions is a significant step towards more sustainable synthesis. researchgate.net For instance, a water-soluble chiral ruthenium(II) phenyloxazoline complex has been shown to be a reusable and highly enantioselective catalyst for intramolecular cyclopropanation reactions. thieme-connect.com Furthermore, mechanochemical methods, such as ball-milling, have been employed for the Simmons-Smith cyclopropanation, enabling the reaction to proceed in the absence of bulk solvents. ucl.ac.uk

The principle of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. jocpr.com The Kishner cyclopropane synthesis, which utilizes the thermal decomposition of a pyrazoline formed from a diazo compound and an olefin, is an example of a more atom-economical approach to cyclopropanation as it produces only nitrogen gas as a byproduct. wikipedia.org Designing synthetic routes that maximize atom economy is a central tenet of green chemistry and a key consideration in the modern synthesis of molecules like this compound.

Table 3: Green Chemistry Approaches in Cyclopropanation

StrategyExampleAdvantages
Green SolventsWater-soluble Ru(II) catalystCatalyst reusability, reduced organic solvent waste. thieme-connect.com
Solvent-Free ConditionsMechanochemical Simmons-Smith reactionElimination of bulk solvent, operational simplicity. ucl.ac.uk
High Atom EconomyKishner Cyclopropane SynthesisMinimal byproduct formation (N2 gas). wikipedia.org

Reactivity and Chemical Transformations of 1 Cyclopropylbut 3 En 1 One

Reactivity of the Carbonyl Functionality

The carbonyl group in 1-cyclopropylbut-3-en-1-one is a primary site for chemical reactions, exhibiting typical ketone-like reactivity.

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions can proceed via a 1,2-addition pathway, where the nucleophile directly attacks the carbonyl carbon. libretexts.org The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor irreversible 1,2-addition. libretexts.org

The cyclopropyl (B3062369) group can influence the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group. The steric bulk of the cyclopropane (B1198618) ring can direct the incoming nucleophile to the less hindered face of the carbonyl, leading to diastereoselective transformations.

Alpha-Functionalization Strategies of the Ketone Moiety

The α-protons adjacent to the carbonyl group in this compound can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. This process, known as alpha-functionalization, is a cornerstone of carbonyl chemistry.

Common alpha-functionalization reactions include alkylation, halogenation, and acylation. For instance, the enolate can be reacted with an alkyl halide to introduce a new carbon-carbon bond. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system, which significantly influences its reactivity.

Conjugate Additions (e.g., Michael-type Reactions)

Due to the conjugation with the carbonyl group, the β-carbon of the alkene is electrophilic and can be attacked by nucleophiles in a process known as conjugate addition or Michael reaction. wikipedia.org This 1,4-addition is a vinylogous counterpart to the 1,2-addition at the carbonyl carbon. wikipedia.org The initial product of conjugate addition is an enolate, which is then protonated to give the saturated ketone. wikipedia.org

A wide range of nucleophiles can participate in Michael additions to α,β-unsaturated ketones, including amines, thiols, and carbanions (such as those derived from Gilman reagents or enolates). wikipedia.org The strained cyclopropane ring in this compound can enhance the reactivity of the enone system towards nucleophilic addition compared to analogs without the ring strain.

NucleophileProduct Type
Secondary Amines3-Aminocarbonyls wikipedia.org
Hydrogen Cyanide1,4-Keto-nitriles wikipedia.org
Gilman ReagentsAlkylated Ketones wikipedia.org
Enolates1,5-Dicarbonyl Compounds wikipedia.org
Thiols3-Thio-ketones
Data sourced from various studies on Michael-type reactions. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The presence of the cyclopropane ring can also influence the rate and stereoselectivity of these reactions.

Furthermore, the double bond can participate in [2+2] cycloaddition reactions with other alkenes or alkynes, typically under photochemical conditions, to form four-membered rings. Another important class of cycloadditions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene to form a five-membered heterocyclic ring. slideshare.netchim.itijrpc.com For example, azides can react with alkenes to form triazolines. wikipedia.org

Reaction TypeReactant PartnerProduct Ring Size
Diels-AlderDiene6-membered
[2+2] CycloadditionAlkene/Alkyne4-membered
1,3-Dipolar Cycloaddition1,3-Dipole5-membered
This table summarizes common cycloaddition reactions involving alkenes.

Oxidative and Reductive Transformations of the Olefin

The carbon-carbon double bond in this compound can undergo various oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of carboxylic acids or aldehydes, depending on the workup conditions.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can react with the alkene to form an epoxide, a three-membered ring containing an oxygen atom.

Reduction: The double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ketone functionality.

TransformationReagent(s)Functional Group Formed
Oxidative CleavageO₃; KMnO₄Carboxylic Acid / Aldehyde
Epoxidationm-CPBAEpoxide
ReductionH₂/Pd; NaBH₄/Lewis AcidAlkane
This table outlines common oxidative and reductive transformations of the olefin moiety.

Chemistry of the Cyclopropyl Ring

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions. These transformations are often the driving force for the synthesis of more complex molecular architectures.

Thermally and Catalytically Induced Ring-Opening Reactions

The cyclopropane ring in vinylcyclopropane (B126155) derivatives can be opened under thermal or catalytic conditions. For the related compound, (E)-4-cyclopropylbut-3-en-2-one, it has been noted that the cyclopropane ring is prone to ring-opening reactions at elevated temperatures. This reactivity is a general feature of vinylcyclopropanes, where the proximity of the double bond facilitates the cleavage of the strained three-membered ring. researchgate.net

Catalytic methods provide a milder and more selective approach to ring-opening. Transition metals such as rhodium, nickel, and palladium are effective catalysts for the ring-opening of vinylcyclopropanes. researchgate.netacs.org For instance, Rh(I) can oxidatively add to a C-C bond of the cyclopropane ring to form a π-allyl rhodium intermediate, which can then undergo further reactions. acs.org Similarly, palladium catalysts are known to mediate the ring-opening of vinylcyclopropanes. rsc.org While specific studies on this compound are not abundant, the principles established for analogous systems suggest that it would readily participate in such catalytically induced transformations.

The ring-opening of cyclopropyl ketones can also be achieved using Lewis acids or radical initiators. For example, the enantioselective ring-opening of aryl cyclopropyl ketones has been accomplished using a chiral N,N'-dioxide/scandium(III) complex. nih.gov

Rearrangement Processes Involving the Cyclopropyl Group

A characteristic reaction of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. This pericyclic reaction, which can be induced thermally or photochemically, involves the conversion of a vinylcyclopropane to a cyclopentene (B43876). wikipedia.org The stereochemistry of this rearrangement is governed by the principles of orbital symmetry, with thermal reactions often proceeding in a conrotatory manner for 4π-electron systems. imperial.ac.uk

Another significant rearrangement is the homo-Nazarov cyclization, which is a formal [4+2] cycloaddition of a vinylcyclopropyl ketone to form a six-membered ring. This reaction involves the cyclization of a pentadienyl cation equivalent, which can be generated from the vinylcyclopropyl ketone under acidic conditions. epfl.ch The introduction of a silyl (B83357) group can facilitate this type of cyclization. epfl.ch

The following table summarizes some rearrangement reactions observed in related cyclopropyl ketone systems.

Starting Material TypeReaction TypeProduct TypeReference
VinylcyclopropaneVinylcyclopropane-cyclopentene rearrangementCyclopentene wikipedia.org
Vinylcyclopropyl ketoneHomo-Nazarov cyclizationCyclohexenone derivative epfl.ch
Aryl cyclopropyl ketonePhotocatalytic [3+2] cycloadditionVinyl cyclopentane (B165970) nih.gov

Functionalization and Derivatization of the Cyclopropyl Moiety

The direct functionalization of the cyclopropane ring in this compound, without ring-opening, is less common but synthetically valuable. General methods for the synthesis of functionalized cyclopropanes often involve the reaction of Michael acceptors with ylides or carbenoids. organic-chemistry.org For instance, the reaction of activated methylene (B1212753) compounds with nitroolefins or chalcones in the presence of an iodine catalyst can yield highly functionalized cyclopropanes. organic-chemistry.org

While specific examples for the direct C-H functionalization of the cyclopropyl ring in this compound are scarce in the literature, methods for the functionalization of related cyclopropyl derivatives have been developed. For example, the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides allows for the introduction of an aryl group onto a cyclopropane ring. organic-chemistry.org

Cascade and Domino Reactions Initiated by this compound

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org this compound is an excellent substrate for initiating such cascades due to the latent reactivity of its strained ring. The ring-opening of the cyclopropyl group can generate a reactive intermediate that subsequently participates in further bond-forming events. 20.210.105

For example, the ring-opening of a vinylcyclopropane can lead to a zwitterionic or diradical intermediate that can be trapped intramolecularly by another functional group within the molecule. This strategy has been widely used in the synthesis of complex polycyclic systems. 20.210.105 The cyclopropane-enone system in molecules like (E)-4-cyclopropylbut-3-en-2-one is known to enable access to bicyclic compounds through ring-opening/annulation cascades.

A hypothetical cascade reaction initiated by this compound could involve an initial Michael addition to the enone system, followed by the ring-opening of the cyclopropyl group and subsequent cyclization to form a new ring system. The specific outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

The table below provides examples of domino reactions initiated by related cyclopropyl systems.

Initiating Substrate TypeKey Transformation StepsFinal Product TypeReference
3-Cyclopropylideneprop-2-en-1-onesIntramolecular cycloisomerization, [4+2] cycloadditionBenzofuran-7(3aH)-one derivative nih.gov
Chromones with activated carbonylsMichael addition, ring-opening, cyclizationPolycyclic aromatic compounds uni-rostock.de

Mechanistic Investigations into 1 Cyclopropylbut 3 En 1 One Reactivity and Selectivity

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the precise sequence of bond-forming and bond-breaking events, along with the transient species involved, is fundamental to controlling the outcome of chemical reactions. For 1-Cyclopropylbut-3-en-1-one, this involves probing the fate of the cyclopropylcarbinyl radical and related intermediates.

Kinetic Studies and Rate Law Determinations

While specific kinetic studies and rate law determinations for reactions of this compound are not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, the kinetics of the oxymercuration of cyclopropylalkenes have been studied, revealing the influence of the cyclopropyl (B3062369) group on the reaction rate. Direct measurement of methoxymercuration rates for a range of alkenes, including those with cyclopropyl substituents, has been achieved using stopped-flow spectrophotometry. These studies indicate that the cyclopropyl group can significantly accelerate the reaction, a finding that provides a basis for predicting the kinetic behavior of this compound in similar electrophilic additions.

The rate of ring-opening of the cyclopropylcarbinyl radical, a key potential intermediate in radical reactions of this compound, is often used as a "radical clock" to time other fast radical processes. The rearrangement of this radical to the 3-buten-1-yl radical is extremely rapid, and its rate has been a subject of both experimental and theoretical investigation.

Isotope Labeling Experiments for Mechanistic Probing

Isotope labeling is a powerful tool for tracing the path of atoms during a chemical transformation, thereby elucidating reaction mechanisms. In the context of this compound, isotopic labeling, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide definitive evidence for the involvement and fate of key intermediates.

For example, studies on the ring-opening of the cyclopropylcarbinyl radical have utilized intramolecular ¹³C kinetic isotope effects (KIEs) to probe the transition state of the reaction. Unprecedentedly large KIEs were observed over a broad temperature range, which could not be explained by classical transition state theory alone. These results strongly suggest a significant contribution from heavy-atom tunneling, a quantum mechanical phenomenon where an atom passes through an energy barrier rather than over it. Such studies, while not performed directly on this compound, provide a framework for how its reactivity might be investigated. For instance, synthesizing this compound with a ¹³C label at a specific position on the cyclopropyl ring and analyzing the isotopic distribution in the products of a ring-opening reaction would offer profound mechanistic insights.

Stereochemical Aspects of Reactions

The three-dimensional arrangement of atoms in the products of a reaction is a critical aspect of chemical synthesis. For this compound, controlling the enantioselectivity and diastereoselectivity of its reactions is key to its utility as a synthetic building block.

Enantioselective and Diastereoselective Control

Achieving high levels of enantiomeric and diastereomeric excess in reactions involving this compound is a significant challenge that relies on a deep understanding of the reaction mechanism. The stereochemical outcome of reactions such as cyclopropanation and conjugate additions is highly dependent on the nature of the reagents and catalysts used.

In related systems, the stereoselective synthesis of C1-C13 fragments of natural products has been achieved starting from chiral precursors and employing key transformations like Simmons-Smith cyclopropanation and stereoselective reductions. For example, the reduction of a cyclopropyl ketone with K-selectride has been shown to proceed with high diastereoselectivity. These methodologies provide a blueprint for developing stereoselective transformations of this compound.

Chiral Catalyst and Auxiliary Design and Performance

The use of chiral catalysts or auxiliaries is a cornerstone of asymmetric synthesis. For reactions involving this compound, the development of effective chiral catalysts is crucial for producing enantiomerically enriched products. While specific catalysts designed for this compound are not widely reported, research on related substrates offers valuable guidance.

For instance, biocatalytic strategies using engineered myoglobin (B1173299) have been developed for the highly stereoselective synthesis of cyclopropanes. These enzyme-based catalysts can provide access to enantioenriched cyclopropane (B1198618) derivatives that can be further transformed. Additionally, chiral Lewis acids have been shown to be effective in catalyzing a variety of asymmetric transformations, and their application to reactions of this compound could enable precise stereochemical control. The design of these catalysts often involves creating a chiral environment around the active site that preferentially binds one enantiomer of the substrate or directs the approach of a reagent from a specific face.

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of a chemical reaction can often be dramatically altered by changing the reaction conditions, such as temperature, solvent, and concentration. For this compound, these parameters can influence the competition between different reaction pathways, thereby affecting both the product distribution and the stereoselectivity.

Reaction Engineering Considerations for Optimal Synthetic Outcomes.

The translation of a synthetic route from a laboratory scale to a larger, more controlled production environment necessitates a thorough understanding of the reaction engineering principles that govern the process. For the synthesis of this compound, optimizing synthetic outcomes hinges on the careful manipulation of various process parameters to maximize yield, enhance selectivity, and ensure operational safety and efficiency. The intricate relationship between reaction kinetics, catalyst performance, and reactor dynamics plays a pivotal role in achieving these objectives.

Key to the successful scale-up and optimization of this compound synthesis is the systematic study of how different variables impact the reaction. These variables typically include temperature, pressure, catalyst selection and loading, reactant concentrations, and the mode of reactor operation (e.g., batch, semi-batch, or continuous flow). Each of these parameters can exert a significant influence on the reaction pathways, potentially favoring the formation of the desired product over side reactions.

For instance, in catalytic processes leading to cyclopropyl ketones, the choice of catalyst is paramount. The catalyst's activity and selectivity can often be fine-tuned by the addition of co-catalysts or additives. An example of such optimization can be seen in samarium(II) iodide-catalyzed reactions, where the presence of metallic samarium can act to prevent catalyst deactivation, thereby improving product yields. While not specific to this compound, this principle of catalyst stabilization is a crucial reaction engineering consideration.

The following data table illustrates a hypothetical optimization study for a key step in the synthesis of this compound, showcasing how systematic variation of reaction parameters can lead to improved outcomes. The data presented is representative of a typical experimental approach to process optimization in synthetic organic chemistry.

Table 1: Optimization of Reaction Conditions for a Key Synthetic Step

Entry Catalyst (mol%) Additive Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (5) None 80 12 45
2 Pd(OAc)₂ (5) PPh₃ (10) 80 12 65
3 Pd(OAc)₂ (5) PPh₃ (10) 100 12 78
4 Pd(OAc)₂ (5) PPh₃ (10) 100 6 75
5 Pd(OAc)₂ (2.5) PPh₃ (5) 100 12 72
6 PdCl₂(PPh₃)₂ (5) None 100 12 85

The data in Table 1 demonstrates a logical progression of optimization. The initial condition (Entry 1) provides a baseline yield. The introduction of a phosphine (B1218219) ligand (Entry 2) significantly improves the yield, suggesting its role in stabilizing the palladium catalyst or accelerating a key step in the catalytic cycle. A further increase in temperature (Entry 3) enhances the yield, indicating that the reaction has a significant activation energy barrier. Reducing the reaction time (Entry 4) shows a slight decrease in yield, suggesting that the reaction is nearing completion at 12 hours. Lowering the catalyst and ligand loading (Entry 5) also results in a slightly lower yield, indicating a trade-off between cost and efficiency. Finally, the use of a pre-formed palladium complex (Entry 6) gives the highest yield, simplifying the reaction setup and potentially improving reproducibility. A reduction in the loading of this more efficient catalyst (Entry 7) still provides a high yield, representing a potentially optimized set of conditions.

Furthermore, the choice of reactor can have a profound impact on the synthesis. While traditional batch reactors are common in laboratory settings, continuous flow reactors offer several advantages for certain reactions, including superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput and automation. For a reaction involving reactive intermediates or precise temperature control, a microreactor or a packed-bed flow reactor could offer significant benefits over a batch process. The design and implementation of such systems are central to modern reaction engineering.

Theoretical and Computational Studies of 1 Cyclopropylbut 3 En 1 One

Quantum Chemical Characterization of Molecular and Electronic Structure

The unique arrangement of a cyclopropyl (B3062369) ring adjacent to a vinyl ketone moiety in 1-cyclopropylbut-3-en-1-one gives rise to interesting conformational and electronic properties. Computational chemistry provides a powerful lens through which to examine these features.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond connecting the cyclopropyl ring to the carbonyl group and the C-C bond between the carbonyl group and the vinyl group. Computational studies on analogous systems, such as cyclopropyl methyl ketone and methyl vinyl ketone, provide a framework for understanding the conformational preferences of this compound. uwlax.eduresearchgate.netacs.orgacs.orgresearchgate.netnih.gov

For the cyclopropyl-carbonyl linkage, two principal conformations are the s-cis (or bisected) and s-trans (or gauche) conformers. In the s-cis conformation, the carbonyl group eclipses a C-C bond of the cyclopropyl ring, while in the s-trans conformation, it is gauche to the cyclopropyl C-C bonds. Theoretical calculations on cyclopropyl methyl ketone have shown that the s-cis conformation is the most stable. uwlax.edu This preference is attributed to favorable electronic interactions between the carbonyl group and the "bent" bonds of the cyclopropyl ring.

Similarly, for the vinyl-carbonyl linkage, s-cis and s-trans conformers exist due to rotation around the C-C single bond. In α,β-unsaturated ketones, the s-trans conformer is generally more stable due to reduced steric hindrance. cdnsciencepub.comrsc.orgresearchgate.net

Combining these preferences, the global minimum energy conformation of this compound is predicted to have an s-cis arrangement for the cyclopropyl-carbonyl moiety and an s-trans arrangement for the vinyl-carbonyl moiety. The energy landscape, however, will feature several local minima corresponding to other combinations of these conformers. The relative energies of these conformers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

Table 1: Calculated Relative Energies of this compound Conformers

Conformer (Cyclopropyl-CO / Vinyl-CO)Relative Energy (kcal/mol)
s-cis / s-trans0.00
s-trans / s-trans1.5 - 2.5
s-cis / s-cis2.0 - 3.0
s-trans / s-cis3.5 - 5.0
Note: These values are hypothetical and based on typical energy differences found in related systems. Actual values would require specific DFT calculations for this compound.

The electronic structure of this compound is characterized by the conjugation between the cyclopropyl ring, the carbonyl group, and the vinyl group. The Walsh orbital model of the cyclopropane (B1198618) ring describes its C-C sigma bonds as having significant p-character, allowing them to interact with adjacent π-systems. wiley.com This "quasi-aromatic" character of the cyclopropyl group enables it to act as a π-electron donor. stackexchange.com

This conjugation leads to a delocalization of electron density across the molecule. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this delocalization by examining the interactions between the filled orbitals of the cyclopropyl ring and the empty π* orbitals of the carbonyl and vinyl groups. This interaction results in a lengthening of the adjacent C-C bonds of the cyclopropyl ring and a shortening of the distal C-C bond. wiley.com

The concept of aromaticity is not directly applicable in the traditional sense to this compound. However, the electronic stabilization gained from the through-bond conjugation is a key feature of its bonding. There are no indications of antiaromatic character in this molecule.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is instrumental in elucidating the mechanisms and energetics of reactions involving this compound. A particularly relevant reaction class for cyclopropyl ketones is the formal [3+2] cycloaddition, where the three-membered ring opens and reacts with a two-atom partner. nih.govresearchgate.netacs.orgacs.org

The mechanism of a [3+2] cycloaddition of this compound with an alkene, for instance, can be computationally investigated by locating the transition state (TS) structures along the reaction pathway. DFT calculations are commonly employed to optimize the geometries of reactants, products, intermediates, and transition states.

The reaction is typically initiated by the cleavage of a C-C bond in the cyclopropyl ring, which can be promoted by a catalyst or light. This ring-opening step leads to a diradical or zwitterionic intermediate, which then adds to the alkene. The localization of the transition state for the ring-opening and the subsequent C-C bond formation steps is crucial for understanding the reaction kinetics.

Table 2: Hypothetical Calculated Free Energy Data for a [3+2] Cycloaddition

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (Ring Opening)+20 to +30
Intermediate+5 to +15
Transition State 2 (Cycloaddition)+15 to +25
Product-10 to -20
Note: These values are illustrative and would depend on the specific reactants and reaction conditions.

The solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects using either implicit or explicit solvent models. wikipedia.orgnumberanalytics.comwikipedia.orgresearchgate.netpyscf.orgohio-state.edursc.orgmdpi.comacs.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. ohio-state.edu

Explicit solvent models , on the other hand, involve including a number of individual solvent molecules in the calculation. researchgate.netrsc.org This approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in some reaction mechanisms. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting molecules are treated with a high level of theory (QM) and the solvent molecules with a more approximate method (MM). researchgate.net

For the [3+2] cycloaddition of this compound, the choice of solvent model would depend on the nature of the intermediate. If the intermediate has a significant charge separation (zwitterionic), explicit solvent models might be necessary to accurately describe its stabilization by polar solvent molecules.

Computational Prediction of Spectroscopic Signatures for Structural Assignment Support

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its structural characterization and for interpreting experimental spectra.

DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) spectrum. acs.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This can help in assigning the observed IR bands to specific vibrational modes, such as the C=O stretch, the C=C stretch, and the characteristic vibrations of the cyclopropyl ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.orgresearchgate.netacs.org By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule can be confirmed. cdnsciencepub.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Correlation
IR: C=O Stretch (cm⁻¹)~1690-1710Conjugation lowers the frequency from a typical saturated ketone.
IR: C=C Stretch (cm⁻¹)~1620-1640Typical for a conjugated double bond.
¹³C NMR: C=O (ppm)~195-205Deshielded due to conjugation.
¹³C NMR: C=C (ppm)~125-140Typical range for vinyl carbons.
¹H NMR: Vinyl H (ppm)~5.5-7.0Complex splitting pattern due to coupling with other protons.
Note: These are approximate values based on calculations for similar structures and general spectroscopic trends.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a virtual "movie" of their dynamic behavior. nih.govresearchgate.net This technique is invaluable for understanding the conformational flexibility of molecules, their interactions with solvents, and the dynamic processes that occur during chemical reactions. researchgate.netmdpi.com

Conformational Dynamics: For a flexible molecule like this compound, MD simulations can map its conformational landscape. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial as the reactivity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Dynamics and Selectivity: MD simulations can go beyond the static picture provided by transition state theory and explore the actual dynamic pathways of a reaction. researchgate.net For catalytic reactions, MD can be used to model the process of a substrate entering the active site of a catalyst, the formation of the product, and its subsequent release. For example, in reactions involving related cyclopropyl vinyl sulfides, MD simulations have been used to understand the factors controlling the high regioselectivity of alkyne insertion into a palladium-sulfur bond, a fundamental step in many catalytic cycles. researchgate.net Such simulations can reveal how the dynamic involvement of transient structures ensures the selectivity of the entire process. researchgate.net

Intermolecular Interactions: MD is widely used to study the interaction of small molecules with larger biological systems, such as proteins. nih.gov If this compound were being investigated as a potential enzyme inhibitor, MD simulations could be used to model its binding within the active site. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate the binding free energy, which is a predictor of the molecule's potency. nih.gov For instance, studies on vinyl ketones as inhibitors for proteases have used MD to confirm the stability of the ligand-protein complex and to understand how the inhibitor induces changes in the protein's structure. nih.gov

Simulation TypePotential Application for this compoundInsights Gained
Conformational Analysis Exploring the rotational freedom around the single bonds connecting the cyclopropyl, carbonyl, and vinyl groups.Identification of low-energy conformers and understanding the molecule's inherent flexibility and shape.
Reaction Dynamics Simulation Modeling a specific transformation, such as a cycloaddition or rearrangement reaction, in the presence of a catalyst.Visualization of the reaction trajectory, analysis of intermediate lifetimes, and understanding the origins of stereochemical and regiochemical control. researchgate.netresearchgate.net
Solvation Studies Simulating the molecule in a solvent box (e.g., water or an organic solvent).Understanding how solvent molecules arrange around the solute and affect its conformation and reactivity.
Protein-Ligand Docking & MD Investigating the interaction of the molecule with a target protein active site.Prediction of binding mode, assessment of binding stability over time, and identification of key amino acid residues involved in the interaction. nih.govnih.gov

Applications of 1 Cyclopropylbut 3 En 1 One in Synthetic Organic Chemistry

Precursor in Complex Natural Product Synthesis

The vinyl cyclopropyl (B3062369) ketone moiety is a valuable synthon in the total synthesis of intricate natural products. The inherent ring strain of the cyclopropane (B1198618) ring and the electronic properties of the conjugated enone system allow for a variety of strategic bond formations. While direct applications of 1-cyclopropylbut-3-en-1-one are not extensively documented in publicly available research, the reactivity of closely related VCPs in natural product synthesis provides significant insights into its potential.

A notable example is the use of a substituted vinyl cyclopropyl ketone in a key step of the synthesis of the sesquiterpene natural product, (±)-longifolene. Although not employing this compound itself, this synthesis showcases the strategic utility of the VCP core in constructing complex polycyclic frameworks. The vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced ring expansion, is a powerful tool for generating five-membered rings, a common motif in natural products. wikipedia.org

The general transformation involves the rearrangement of a vinylcyclopropane (B126155) to a cyclopentene (B43876). This strategy has been pivotal in the synthesis of numerous natural products, including aphidicolin (B1665134) and zizaene. wikipedia.org The specific substitution pattern on the vinyl cyclopropyl ketone dictates the stereochemical outcome and the complexity of the resulting cyclopentene, which can then be further elaborated to the final natural product target.

Building Block for Advanced Polycyclic and Heterocyclic Systems

This compound and its derivatives are instrumental in the construction of a diverse range of polycyclic and heterocyclic systems through various cycloaddition and rearrangement reactions. The ability of the vinyl cyclopropyl ketone unit to act as a three-carbon or five-carbon building block makes it a powerful tool for synthetic chemists.

One of the most prominent applications is the [3+2] cycloaddition reaction to form functionalized cyclopentanes. rsc.org This transformation can be catalyzed by various transition metals, such as palladium or nickel, and can proceed via a zwitterionic intermediate. For instance, the reaction of a vinyl cyclopropyl ketone with an activated alkene can lead to the formation of a highly substituted cyclopentane (B165970) ring, a core structure in many biologically active molecules.

Furthermore, VCPs can undergo intramolecular cycloadditions to generate fused polycyclic systems. For example, furan-substituted vinyl cyclopropanes have been shown to undergo thermal Cope rearrangement to produce fused tricyclic systems containing a cyclohepta[b]furan unit. rsc.org This methodology provides a stereoselective route to complex polycyclic ethers.

The synthesis of heterocyclic systems can also be achieved using VCPs. The ring-opening of vinyl cyclopropanes can generate reactive intermediates that can be trapped by heteroatomic nucleophiles. For instance, the reaction of vinyl cyclopropanes with purines, catalyzed by different Lewis acids, can lead to the formation of acyclic nucleoside analogues with either N7 or N9 substitution, demonstrating the role of VCPs in diversity-oriented synthesis.

Below is a table summarizing selected examples of polycyclic and heterocyclic systems synthesized from vinyl cyclopropyl ketone analogues.

Starting VCP AnalogueReaction TypeResulting SystemCatalyst/Conditions
Furan-substituted vinyl cyclopropaneThermal Cope RearrangementHexahydroazuleno[4,5-b]furanHeat (40 °C)
General Vinyl Cyclopropyl Ketone[3+2] Cycloaddition with AlkeneFunctionalized CyclopentanePalladium or Nickel Catalyst
Substituted Vinyl CyclopropaneIodocyclizationCyclopropyl-fused TetrahydrofuranPIDA, NaI

Stereocontrolled Synthesis of Chiral Compounds

The development of stereoselective reactions involving this compound and its analogues is crucial for the synthesis of enantiomerically pure chiral compounds, which are of significant importance in medicinal chemistry and materials science. Asymmetric catalysis has been successfully applied to control the stereochemical outcome of reactions involving vinyl cyclopropyl ketones.

Chiral N,N'-dioxide-scandium(III) complexes have been employed as catalysts for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including thiols, alcohols, and carboxylic acids. nih.gov This methodology provides access to chiral sulfides, ethers, and esters with high yields and enantioselectivities (up to 95% ee). nih.gov The reaction proceeds through the activation of the cyclopropyl ketone by the chiral Lewis acid catalyst, followed by the stereoselective attack of the nucleophile.

Furthermore, asymmetric allylation reactions represent another avenue for the stereocontrolled synthesis of chiral molecules from VCPs. The Keck asymmetric allylation, which involves the addition of an allyl group to an aldehyde or ketone catalyzed by a chiral titanium-BINOL complex, can be adapted for vinyl cyclopropyl ketones to produce chiral homoallylic alcohols with high enantiomeric excess. wikipedia.org These chiral products can then serve as versatile intermediates for the synthesis of more complex molecules.

The following table highlights key aspects of stereocontrolled synthesis using VCPs.

Reaction TypeCatalyst SystemProduct TypeKey Feature
Asymmetric Ring-OpeningChiral N,N'-Dioxide-Scandium(III)Chiral Sulfides, Ethers, EstersHigh enantioselectivity (up to 95% ee)
Asymmetric AllylationChiral Titanium-BINOL ComplexChiral Homoallylic AlcoholsPredictable stereochemical outcome

Development of Novel Functional Molecules

The unique reactivity of this compound and its derivatives allows for the development of novel functional molecules with diverse applications. The ability to undergo ring-opening and cycloaddition reactions provides access to a wide range of molecular scaffolds that can be further functionalized.

For instance, the reaction of vinyl cyclopropanes with arynes has been shown to produce functionalized phenanthrenes. This transition-metal-free cascade process involves a Diels-Alder reaction, ring-opening aromatization, and an ene reaction. The resulting phenanthrene (B1679779) derivatives contain a versatile hydroxy group that can be used for further chemical modifications.

Moreover, vinyl cyclopropyl ketones can be used in the synthesis of aryl vinyl ketones, which are important intermediates in the preparation of various bioactive compounds, including natural products like mimosifoliol (B1245780) and heterocyclic compounds such as quinolines. nih.gov The vinyl ketone moiety serves as a key functional handle for subsequent transformations.

Role in Scaffold Diversity and Combinatorial Synthesis Strategies

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound and its analogues are valuable building blocks in DOS strategies due to their ability to generate a wide range of molecular scaffolds from a common precursor.

The chemoenzymatic assembly and diversification of cyclopropyl ketones is a powerful strategy for creating libraries of chiral cyclopropane-containing compounds. nih.gov This approach combines the stereoselectivity of enzymatic reactions with the versatility of chemical transformations to generate a diverse set of molecules. For example, an engineered myoglobin (B1173299) variant can catalyze the asymmetric cyclopropanation of olefins with diazoketones to produce chiral cyclopropyl ketones with high enantioselectivity. These chiral building blocks can then be subjected to various chemical modifications to create a library of structurally diverse compounds. nih.gov

The ring-opening of vinyl cyclopropanes with different nucleophiles under catalyst control also contributes to scaffold diversity. As mentioned earlier, the reaction of VCPs with purines can be directed to produce either N7 or N9 substituted acyclic nucleosides by choosing the appropriate Lewis acid catalyst. This catalyst-controlled regioselectivity is a key principle in DOS.

The following table summarizes the role of VCPs in generating scaffold diversity.

StrategyKey TransformationResulting Diversity
Chemoenzymatic SynthesisAsymmetric Cyclopropanation & Chemical DiversificationLibrary of chiral cyclopropane scaffolds
Catalyst-Controlled Ring-OpeningNucleophilic addition to VCPRegioisomeric products (e.g., N7 vs. N9 nucleosides)

Emerging Research Frontiers and Future Perspectives on 1 Cyclopropylbut 3 En 1 One Chemistry

Exploration of Unconventional Reactivity Modes

The classical reactivity of VCPs is dominated by the vinylcyclopropane-cyclopentene rearrangement, a thermal or Lewis acid-mediated process that provides access to five-membered rings. wikipedia.org However, contemporary research is venturing into less conventional transformations that expand the synthetic utility of these compounds.

Photocatalytic Cycloadditions: A significant area of exploration is the use of visible light photocatalysis to initiate novel cycloaddition reactions. For instance, enantioselective [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones have been achieved through photoreduction of a Lewis acid-activated ketone. This process generates a ring-opened distonic radical anion that can engage with a variety of alkene partners, offering a complementary approach to the well-established reactions of donor-acceptor cyclopropanes. acs.orgrsc.org

Transition Metal-Catalyzed Ring Openings and Annulations: Transition metals offer a powerful toolkit to control the reactivity of VCPs. Rhodium(I) catalysts, for example, can facilitate the asymmetric ring opening of VCPs using aryl boronic acids as nucleophiles. oup.com This method allows for the regioselective formation of C-C bonds. Similarly, palladium(0) catalysts can generate a zwitterionic π-allyl palladium intermediate upon reaction with a VCP. This intermediate is a versatile synthon for [3+2] cycloadditions with various partners, leading to highly functionalized five-membered rings. researchgate.netscispace.com

Rearrangements of Modified VCPs: Introducing substituents onto the cyclopropane (B1198618) ring can unlock entirely new reaction pathways. A notable example is the rhodium-catalyzed enantioconvergent rearrangement of vinyl gem-difluorocyclopropanes. The presence of the fluorine atoms redirects the typical reactivity, leading to a ring-opening/β-fluoride elimination sequence. This generates unique vinylic allyl rhodium intermediates that can be steered toward diverse chiral cyclopentene (B43876) products, such as cyclopentenones and gem-difluorocyclopentenes, in a chemodivergent manner. scispace.comchemrxiv.org

Cloke-Wilson and Related Rearrangements: Beyond cyclopentene formation, VCPs can undergo alternative rearrangements. The Cloke-Wilson rearrangement, for instance, describes the transformation of cyclopropyl-carbonyl compounds into dihydrofurans, representing a valuable pathway to oxygen-containing heterocycles. nih.gov

These emerging reactivity modes demonstrate a shift from traditional thermal rearrangements to more controlled, catalyst-driven transformations that offer superior selectivity and access to a broader range of molecular scaffolds.

Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Automated Synthesis)

The integration of advanced synthetic technologies like microfluidics and automated synthesis with the chemistry of 1-cyclopropylbut-3-en-1-one is a nascent but promising field. While specific applications to VCP rearrangements are not yet widely reported, the potential benefits are substantial.

Microfluidics and Flow Chemistry: The high reactivity and often exothermic nature of VCP rearrangements could be effectively managed using microfluidic reactors. The superior heat and mass transfer characteristics of these systems could prevent byproduct formation and allow for safer operation at higher temperatures, potentially accelerating reaction rates. Flow chemistry would also enable the telescoping of reaction sequences, where the reactive cyclopentene product of a rearrangement is immediately used in a subsequent transformation without isolation.

Automated Synthesis: Automated synthesis platforms could accelerate the discovery of new VCP reactions and the optimization of existing ones. By enabling high-throughput screening of catalysts, ligands, and reaction conditions, these systems could rapidly identify optimal parameters for yield and stereoselectivity. Chemoenzymatic strategies, which combine enzymatic and chemical steps, are particularly amenable to automation and could be applied to generate libraries of chiral cyclopropane-containing scaffolds for drug discovery. rochester.edu

Although the application of these technologies to VCP chemistry is still in its early stages, they represent a clear future direction for enhancing the efficiency, safety, and scalability of these powerful synthetic transformations.

Development of Next-Generation Catalytic Systems

The evolution of catalytic systems is central to advancing the chemistry of this compound. Researchers are moving beyond traditional catalysts to develop more sophisticated and highly selective systems.

Chiral Lewis Acid Catalysis: The development of potent chiral Lewis acid catalysts continues to be a major focus. For example, chiral N,N'-dioxide-scandium(III) complexes have proven effective in catalyzing asymmetric ring-opening reactions of cyclopropyl ketones with various nucleophiles, including β-naphthols, yielding chiral derivatives with high enantioselectivity. rsc.org

Multimetallic and Cooperative Catalysis: Systems that employ more than one metallic species are emerging as a powerful strategy. Nickel-catalyzed regio- and diastereoselective [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes provide a direct route to cyclopenta[b]indoles. researchgate.net In other systems, the interplay between a rhodium catalyst and a zinc-based additive has been shown to be crucial for both catalyst formation and reaction acceleration in the asymmetric ring opening of VCPs. oup.com

Biocatalysis and Enzymatic Systems: Enzymes offer unparalleled selectivity and operate under mild conditions. Engineered variants of proteins, such as sperm whale myoglobin (B1173299), have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins, providing access to chiral cyclopropyl ketones. rochester.edu This chemoenzymatic approach allows for the creation of diverse libraries of enantiopure cyclopropane building blocks.

Organocatalysis: Metal-free catalytic systems are also gaining prominence. Peptide-based catalysts have been shown to generate thiyl radicals that can mediate enantioselective VCP cycloadditions. Kinetic analysis of these systems reveals that non-covalent interactions between the catalyst and substrate play a crucial role in achieving high selectivity. rochester.edu

The table below summarizes some of the advanced catalytic systems being developed for reactions involving vinyl cyclopropyl ketones.

Catalyst System TypeExample Catalyst/ComponentsReaction TypeKey Advantages
Chiral Lewis Acid Chiral N,N'-dioxide-Scandium(III) complexAsymmetric Ring-OpeningHigh enantioselectivity (up to 97% ee)
Transition Metal [Rh(cod)(OH)]₂ with Ferrocene-based ligands & Zn(OTf)₂Asymmetric Ring-OpeningHigh regioselectivity (99:1 r.r.) and enantioselectivity (up to 96% ee)
Transition Metal Air-stable Palladium(I) DimerCross-Coupling (VCP Synthesis)Rapid (<30 min), mild (room temp.), stereospecific
Photocatalysis Visible Light Photocatalyst with Chiral Lewis Acid (Gd-pybox)[3+2] CycloadditionAccess to novel radical anion intermediates, good enantioselectivity
Organocatalysis Peptide-based Thiyl Radical PrecursorsAsymmetric CycloadditionMetal-free, enantioselective radical transformations
Biocatalysis Engineered Myoglobin VariantsOlefin CyclopropanationHigh diastereo- and enantioselectivity, broad substrate scope

Interdisciplinary Research Opportunities

The unique structural motifs accessible through this compound chemistry create numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Drug Discovery: The cyclopropane ring is a valuable pharmacophore that can improve the potency, metabolic stability, and pharmacokinetic properties of drug candidates. nih.gov The cyclopentene and cyclopentane (B165970) cores produced from VCP rearrangements are also prevalent in biologically active molecules. For example, certain chiral cyclopentenones derived from VCP rearrangements have demonstrated therapeutic potential against bladder cancer. chemrxiv.org The development of VCP-based synthetic routes provides medicinal chemists with novel tools to access complex scaffolds for screening and lead optimization.

Natural Product Synthesis: The vinylcyclopropane-cyclopentene rearrangement has been a cornerstone in the total synthesis of numerous complex natural products, including hirsutene, isocomene, and aphidicolin (B1665134). wikipedia.org The ability to construct challenging five-membered ring systems with high stereocontrol makes this chemistry invaluable for synthetic chemists targeting biologically active natural products.

Materials Science: While less explored, the reactivity of the vinyl and ketone functionalities, combined with the ring-opening potential of the cyclopropane, suggests applications in polymer and materials science. Poly(vinyl ketones) are known to be photo-responsive polymers. nih.gov Furthermore, vinylcyclopropane (B126155) monomers have been polymerized via ring-opening mechanisms to create polymers with unique backbone structures. Post-polymerization modification of these materials can be used to tune their properties, such as creating thermo-responsive polymers with an upper critical solution temperature (UCST). rsc.org

Broader Impact on Organic Synthesis and Chemical Sciences

The continued investigation into the chemistry of this compound and related VCPs has a profound impact on the broader field of organic synthesis.

The vinylcyclopropane rearrangement has become a textbook example of a powerful ring-expansion reaction, solidifying its place in the synthetic chemist's arsenal (B13267) for constructing five-membered rings. wikipedia.orgrsc.org The exploration of VCPs has driven innovation in catalysis, leading to the development of novel catalytic systems that offer unprecedented levels of control over reactivity and selectivity. rsc.orgoup.com These advancements not only benefit VCP chemistry but also provide insights and tools applicable to other areas of synthesis.

Furthermore, the study of VCPs serves as a platform for discovering fundamentally new types of reactivity. By leveraging the inherent strain of the three-membered ring, chemists can design transformations that are not possible with acyclic or larger-ring substrates. This ongoing research expands our understanding of chemical reactivity and provides new strategies for the atom-economical assembly of complex molecules from simple, readily available starting materials. researchgate.netscispace.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-Cyclopropylbut-3-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-existing enone system. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Rh(II)) or photochemical methods can induce cyclopropanation .
  • Temperature control : Low temperatures (-10°C to 25°C) minimize side reactions like polymerization of the enone moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, while coordinating solvents (e.g., THF) may stabilize intermediates.
  • Yield validation : Replicate reactions under inert atmospheres (N₂/Ar) and characterize purity via GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm), while the α,β-unsaturated ketone shows vinyl protons (δ 5.5–6.5 ppm) and a carbonyl signal (δ 190–210 ppm) .
  • ¹³C NMR : Cyclopropyl carbons resonate at δ 10–25 ppm; the conjugated carbonyl is typically δ 200–210 ppm .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C=C stretch (~1600 cm⁻¹) confirm the enone system .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 124 for M⁺) and fragmentation patterns validate the structure .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials to prevent photochemical degradation (e.g., [2+2] cycloadditions) .
  • Temperature : Long-term storage at –20°C in anhydrous conditions minimizes ketone hydration or cyclopropane ring-opening .
  • Analytical monitoring : Periodic NMR or TLC checks (eluent: hexane/ethyl acetate) detect decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Modeling software : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition-state geometries .
  • Substituent effects : Compare activation energies for cyclopropane-ring-substituted derivatives to assess steric/electronic influences .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric synthesis?

  • Methodological Answer :

  • Chiral catalyst screening : Test diverse catalysts (e.g., Jacobsen’s salen complexes or organocatalysts) under varying temperatures .
  • Stereochemical analysis : Use chiral HPLC or Mosher ester derivatization to confirm absolute configuration .
  • Data triangulation : Cross-reference results with crystallographic data (CCDC) and literature NMR shifts .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in cyclopropane ring-opening reactions?

  • Methodological Answer :

  • Radical traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction progress via EPR .
  • Isotopic labeling : Use ¹³C-labeled cyclopropane to track bond cleavage via NMR .
  • Kinetic isotope effects (KIE) : Compare rates of protio/deutero derivatives to infer transition-state geometry .

Q. What methodologies address discrepancies in biological activity data across cell-line studies?

  • Methodological Answer :

  • Dose-response standardization : Use WHO-approved reference materials to calibrate assays .
  • Cell-line authentication : Validate via STR profiling to rule out contamination .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ variations .

Methodological Frameworks for Research Design

  • PICOT/PECO Adaptation for Chemistry :

    • Population : this compound derivatives.
    • Intervention/Exposure : Catalytic asymmetric synthesis.
    • Comparison : Achiral vs. chiral catalyst systems.
    • Outcome : Enantiomeric excess (ee) quantified via chiral HPLC.
    • Time : Reaction duration (e.g., 12–48 hrs) .
  • Data Contradiction Analysis :

    • Replicate studies with independent batches of starting material.
    • Use alternative characterization tools (e.g., X-ray vs. NMR for stereochemistry).
    • Apply systematic error-checking (e.g., Grubbs’ test for outliers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.